6-Isothiocyanatoquinoline
Overview
Description
6-Isothiocyanatoquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It features an isothiocyanate group (-N=C=S) attached to the sixth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isothiocyanatoquinoline typically involves the reaction of 6-aminoquinoline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 6-aminoquinoline.
Reagent: Thiophosgene (CSCl2).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of thiophosgene and to control the reaction rate.
Procedure: 6-aminoquinoline is dissolved in anhydrous dichloromethane, and thiophosgene is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.
Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 6-Isothiocyanatoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The quinoline ring can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: The isothiocyanate group can be reduced to an amine group (-NH2) under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Thiourea derivatives.
Oxidation: Quinoline N-oxides.
Reduction: 6-aminoquinoline.
Scientific Research Applications
6-Isothiocyanatoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: It has potential applications in the development of anticancer and antimicrobial agents. The isothiocyanate group is known for its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Isothiocyanatoquinoline involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound can also induce oxidative stress in cells, leading to apoptosis. The molecular targets include various enzymes and proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the isothiocyanate group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
6-Aminoquinoline: A precursor in the synthesis of 6-Isothiocyanatoquinoline.
Uniqueness: this compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
6-isothiocyanatoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBLQDZQOWPGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=S)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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